molecular formula C6H11NS B14626593 3-(Propylsulfanyl)propanenitrile CAS No. 54974-64-0

3-(Propylsulfanyl)propanenitrile

Cat. No.: B14626593
CAS No.: 54974-64-0
M. Wt: 129.23 g/mol
InChI Key: LJMRNIWYGSYMSF-UHFFFAOYSA-N
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Description

3-(1-Propylmercapto)propionitrile: is an organosulfur compound with the molecular formula C6H11NS . This compound contains both thiol and nitrile functional groups, making it a bifunctional compound. It is a colorless liquid and has found some use as a masked form of thiolate .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-chloropropionitrile: The compound is typically prepared from 3-chloropropionitrile via initial reaction with thiourea.

    Disulfide Isolation: A variation on this preparation involves isolation of the disulfide (SCH2CH2CN)2.

Industrial Production Methods:

    Thiodipropionitrile Reaction: A facile process for the production of 3-mercaptopropionitrile involves reacting thiodipropionitrile with alkaline hydrosulfide in the presence of alkaline hydroxide.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 3-(1-propylmercapto)propionitrile can undergo oxidation to form disulfides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The thiol group can participate in substitution reactions to form thioethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Alkyl halides are commonly used in substitution reactions with the thiol group.

Major Products Formed:

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of the nitrile group.

    Thioethers: Formed from substitution reactions involving the thiol group.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound is used in studies involving thiol-containing biomolecules.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-(1-propylmercapto)propionitrile involves its functional groups:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-propylsulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-5-8-6-3-4-7/h2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMRNIWYGSYMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504373
Record name 3-(Propylsulfanyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54974-64-0
Record name 3-(Propylsulfanyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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